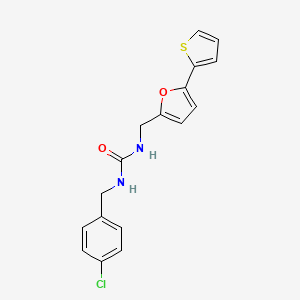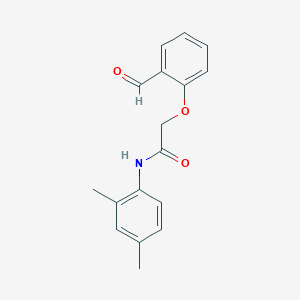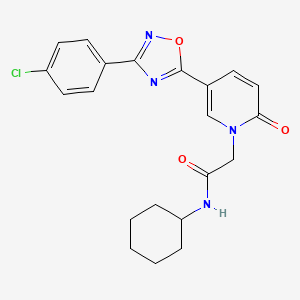
1-(4-Chlorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as CB-FUM, has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Scientific Research Applications
Antiviral and Antimicrobial Activities
Research has demonstrated that derivatives similar to "1-(4-Chlorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea" exhibit notable antiviral and antimicrobial properties. Studies on thiophenoyl-, furoyl-, and pyrroylureas have shown antiviral activity, highlighting the potential of such compounds in developing antiviral agents (O'sullivan & Wallis, 1975). Additionally, urea and thiourea derivatives have been screened for antibacterial and antifungal activities, with some compounds showing effective inhibition against various pathogens, suggesting their use in antimicrobial applications (Alabi et al., 2020).
Antiacetylcholinesterase Activity
Another area of interest is the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which have been assessed for antiacetylcholinesterase activity. This research aims at optimizing the spacer length linking pharmacophoric moieties to test compounds with greater conformational flexibility, indicating potential applications in the treatment of diseases related to acetylcholine deficiency, such as Alzheimer's (Vidaluc et al., 1995).
Cytokinin-like Activity and Plant Growth Regulation
Urea derivatives have also been explored for their cytokinin-like activity, affecting cell division and differentiation in plants. Compounds like N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ) have been found to exhibit cytokinin-like activity, sometimes exceeding that of natural adenine cytokinins. These findings open avenues for using urea derivatives in agriculture to enhance plant growth and productivity (Ricci & Bertoletti, 2009).
Potential Anticancer Agents
Furthermore, the synthesis and evaluation of 1-aryl-3-(2-chloroethyl) ureas and their derivatives have been explored for cytotoxicity against human adenocarcinoma cells, highlighting the potential of such compounds as anticancer agents. Some of these compounds have shown comparable or even superior cytotoxicity to known cancer treatments, indicating their significance in developing new anticancer therapies (Gaudreault et al., 1988).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(5-thiophen-2-ylfuran-2-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c18-13-5-3-12(4-6-13)10-19-17(21)20-11-14-7-8-15(22-14)16-2-1-9-23-16/h1-9H,10-11H2,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPCGIHVIGKWOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-chloro-3-(phenylsulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2373159.png)


![2-Amino-4-(4-chlorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2373162.png)

![(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B2373167.png)
![(2-Bromo-5-methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B2373168.png)

![2-hydroxy-N-(3-methoxyphenethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2373172.png)



![(3-(dimethylamino)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2373177.png)